molecular formula C8H6ClFO2 B1371452 Methyl 2-chloro-5-fluorobenzoate CAS No. 647020-63-1

Methyl 2-chloro-5-fluorobenzoate

Cat. No. B1371452
M. Wt: 188.58 g/mol
InChI Key: NRKMNOPYHIGOKT-UHFFFAOYSA-N
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Description

“Methyl 2-chloro-5-fluorobenzoate” is a chemical compound with the CAS Number: 647020-63-1 . It has a molecular weight of 188.59 .


Molecular Structure Analysis

“Methyl 2-chloro-5-fluorobenzoate” has a molecular formula of C8H6ClFO2 . The structure of this compound includes a benzene ring substituted with a methyl ester, a chlorine atom, and a fluorine atom .


Physical And Chemical Properties Analysis

“Methyl 2-chloro-5-fluorobenzoate” is a solid at room temperature . It has a molecular weight of 188.58 g/mol . The compound has a topological polar surface area of 26.3 Ų .

Scientific Research Applications

Synthesis and Optimization

Methyl 2-chloro-5-fluorobenzoate is utilized in various synthesis processes. For instance, a study by Yin Jian-zhong (2010) detailed the synthesis of Methyl 2-amino-5-fluorobenzoate, which involves a series of reactions including nitrification, esterification, and hydronation, starting from 3-fluorobenzoic acid. The optimal synthesis route described in this study could provide insights into similar processes involving Methyl 2-chloro-5-fluorobenzoate (Yin Jian-zhong, 2010).

Chemical Reactions and Complex Formation

Studies conducted in 1974 by P. Fraser, W. R. Roper, and F. Stone demonstrated the use of 2-chloro derivatives, like Methyl 2-chloro-5-fluorobenzoate, in reactions with IrCl(CO)(PMe2Ph)2 to form cationic carbene complexes. These complexes are significant in chemical synthesis and catalysis (Fraser, Roper, & Stone, 1974).

Novel Synthetic Pathways

A study by Noriaki Kudo, Satoru Furuta, and Kazuo Sato (1996) highlighted a novel synthesis of 4H-1,4-Benzoxazines using a derivative of Methyl 2-chloro-5-fluorobenzoate. This research underscores the compound's role in creating new synthetic routes for potentially important chemical products (Kudo, Furuta, & Sato, 1996).

Involvement in Molecular Structure Studies

Methyl 2-chloro-5-fluorobenzoate has also been used in the study of molecular structures. For instance, Bin Li et al. (2005) used derivatives of Methyl 2-chloro-5-fluorobenzoate in their study of trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors. This research contributes to our understanding of molecular interactions and structure-function relationships in complex organic molecules (Li et al., 2005).

Contribution to Magnetic Property Research

In 2016, S. K. Langley et al. investigated the impact of replacing bridging benzoate ligands with 2-chloro-4,5-fluorobenzoate in a family of {CrLn} single-molecule magnets. This replacement resulted in significant improvements in magnetic relaxation time, magnetic hysteresis blocking temperature, and magnetic coercivity, indicating the potential of Methyl 2-chloro-5-fluorobenzoate in enhancing the properties of magnetic materials (Langley, Wielechowski, Moubaraki, & Murray, 2016).

Safety And Hazards

“Methyl 2-chloro-5-fluorobenzoate” is labeled with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 2-chloro-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKMNOPYHIGOKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30632994
Record name Methyl 2-chloro-5-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30632994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-5-fluorobenzoate

CAS RN

647020-63-1
Record name Methyl 2-chloro-5-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30632994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-chloro-5-fluorobenzoic acid (22) (35.0 g, 200 mmol) in methanol (350 mL) was added cone. H2SO4 (5 mL). The mixture was heated at reflux for 24 h. Most of the solvent was evaporated, and the resulting mixture was diluted with water (300 mL). The mixture was extracted with EtOAc (150 mL×2). The combined extracts were washed with saturated NaHCO3 and brine, dried over MgSO4, and concentrated to give methyl 2-chloro-5-fluorobenzoate (23).
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of NaNO2 (3.69 g, 53.4 mmol in 50 mL water) was added dropwise to a stirred suspension of methyl 5-amino-2-chlorobenzoate (9 g, 48.5 mmol) in HCl (10%, 90 mL), keeping the temperature between 0-5° C. The reaction mixture was stirred for 10 min. and a solution of fluoroboric acid (70%, excess) was added to the mixture. The precipitate of diazonium fluoroborate salt was filtered, washed with water and dried. The pyrolysis of this salt was then carried out at 140° C. for 15-20 min. The residue was purified using a silica gel column and 10% CHCl3 in petroleum ether (60-80° C.) as an eluant to furnish the title compound.
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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